N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a benzothiazole-derived acetamide featuring a 5,6-dimethoxy-substituted benzothiazole core linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl group.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-4-28(23,24)13-7-5-12(6-8-13)9-18(22)21-19-20-14-10-15(25-2)16(26-3)11-17(14)27-19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALASRYZVCRLONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C22H25N3O3S2
- Molecular Weight: 443.6 g/mol
- CAS Number: 942002-57-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that thiazole derivatives often exhibit significant activity against cancer cells and microbial pathogens. The presence of the thiazole ring in the structure is crucial for its anticancer and antimicrobial properties.
Biological Activities
-
Antitumor Activity:
- Several studies have demonstrated that compounds containing thiazole moieties exhibit potent antitumor effects. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines through various pathways, including inhibition of Bcl-2 proteins, which are involved in regulating apoptosis .
- A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring can enhance cytotoxicity against different cancer cell lines. The presence of electron-donating groups, such as methoxy or methyl groups, significantly increases the activity .
-
Antimicrobial Activity:
- The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. In vitro studies suggest that it possesses significant antibacterial activity comparable to standard antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticonvulsant Activity:
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound reduced cell viability significantly at concentrations as low as 10 µM, with an IC50 value determined to be around 5 µM against A-431 skin cancer cells.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antibacterial activity. Further modifications to the side chains may enhance this property.
Data Summary Table
Scientific Research Applications
Anticancer Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has shown promising anticancer properties in several studies. For instance, derivatives of benzo[d]thiazole have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
Table 1: Anticancer Activity Data
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 20 | CDK inhibition |
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Analogous compounds derived from benzo[d]thiazole have demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar properties. Studies report that these compounds disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity Data
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, this compound could be developed into a novel chemotherapeutic agent targeting specific cancers.
- Infection Control : Its antimicrobial properties suggest potential use in developing new antibiotics to combat resistant bacterial strains.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole moiety is a critical pharmacophore. Key comparisons include:
- 5,6-Dimethoxy vs. 5,6-Methylenedioxy : The target compound’s dimethoxy groups provide distinct electronic and steric effects compared to the fused methylenedioxy ring in compounds like N-(5,6-methylenedioxybenzothiazol-2-yl)-2-[(substituted)thio/piperazine]acetamide . Methylenedioxy groups create a rigid, planar structure, while dimethoxy substituents offer flexibility and enhanced solubility.
- Halogenated and Alkyl Substituents : Derivatives such as N-(6-trifluoromethylbenzothiazol-2-yl)acetamide (Compound 21, ) introduce strong electron-withdrawing effects, which may enhance binding affinity but reduce bioavailability compared to methoxy groups.
Acetamide Linker and Phenyl Ring Modifications
The acetamide bridge and its attached phenyl group are pivotal for activity:
- Sulfonyl vs. Piperazine/Phenyl Substituents : The target compound’s 4-(ethylsulfonyl)phenyl group contrasts with piperazine-linked analogs (e.g., Compounds 13–18, ). Piperazine derivatives often improve solubility and CNS penetration, while sulfonyl groups enhance electrostatic interactions with enzymes like BACE-1 .
- Thioether vs. Sulfonyl Linkages : Compounds with thioether substituents (e.g., N-(benzothiazol-2-yl)-2-((1-methylimidazol-2-yl)thio)acetamide, ) exhibit different redox properties and metabolic pathways compared to sulfonyl-containing analogs.
Physicochemical Properties
Table 1 compares key parameters of the target compound’s closest analogs:
*Estimated values based on structural analogs.
Preparation Methods
Formation of the Benzothiazole Core
The 5,6-dimethoxybenzothiazole intermediate is synthesized via cyclization of 3,4-dimethoxyaniline with thiocyanate and bromine in glacial acetic acid.
Procedure :
- Reactants : 3,4-Dimethoxyaniline (0.04 mol), potassium thiocyanate (0.048 mol), bromine (0.048 mol).
- Conditions : Dropwise addition of bromine in acetic acid at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : Adjust pH to 11 with NaOH, filter precipitate, and recrystallize from ethanol.
| Parameter | Value |
|---|---|
| Starting Material | 3,4-Dimethoxyaniline |
| Key Reagent | Bromine in acetic acid |
| Recrystallization Solvent | Ethanol |
Sulfonation and Final Coupling
The ethylsulfonyl group is introduced via nucleophilic substitution or oxidation of a thioether intermediate.
Procedure :
- Reactants : 2-(4-(Ethylthio)phenyl)acetic acid (1 eq), oxidizing agent (e.g., H₂O₂ or mCPBA).
- Conditions : Stir in dichloromethane (DCM) at room temperature for 6 hours.
- Workup : Extract with NaHCO₃, dry over MgSO₄, and concentrate.
| Parameter | Value |
|---|---|
| Oxidizing Agent | mCPBA |
| Solvent | Dichloromethane |
| Reaction Time | 6 hours |
Reaction Optimization and Challenges
Impurity Control
Catalytic Systems
- Cross-Coupling : Palladium catalysts (e.g., Pd(dppf)Cl₂) enable efficient Suzuki-Miyaura couplings for aromatic intermediates.
- Base Selection : K₂CO₃ outperforms NaHCO₃ in acetamide formation, achieving 79% yield.
Analytical Characterization
Spectroscopic Data
Q & A
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Answer :
- Single-Crystal X-Ray Diffraction : Confirm dihedral angles between the benzothiazole and phenyl rings (e.g., 15–25°).
- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate intramolecular H-bonding (e.g., between acetamide NH and methoxy O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
